This compound is derived from benzoic acid, where the carboxyl group is esterified with methanol. The presence of the chlorophenoxy and nitro groups classifies it as a substituted aromatic compound, making it relevant for studies in organic chemistry and materials science.
The synthesis of Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate typically involves the esterification of 4-(4-chlorophenoxy)-3-nitrobenzoic acid with methanol. This reaction can be catalyzed by a strong acid such as sulfuric acid or hydrochloric acid and is generally conducted under reflux conditions to ensure complete conversion.
Technical Details:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield. Automated systems allow for precise control over reaction parameters such as temperature and pressure.
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate features a complex molecular structure characterized by:
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate can participate in various chemical reactions:
The mechanism of action for Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate primarily revolves around its reactivity due to the functional groups present:
This compound's interactions with biological targets may also include enzyme inhibition or modulation due to its structural features, which can influence binding affinity and selectivity.
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate exhibits several notable physical and chemical properties:
Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate has several scientific applications:
The versatility of this compound makes it valuable in research settings across chemistry, biology, and materials science domains.
Nitroaromatic phenoxy carboxylates represent a specialized class of agrochemical intermediates characterized by a benzene ring substituted with a nitro group (–NO₂), a phenoxy ether linkage (–O–C₆H₄–), and a carboxylate ester (–COOR). These compounds serve as critical precursors to herbicidal active ingredients due to their unique electronic configuration and reactivity. The integration of the electron-withdrawing nitro group adjacent to the phenoxy moiety enhances electrophilicity, facilitating nucleophilic displacement reactions essential for derivatization into bioactive molecules [6] [10]. Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate (CAS: 931414-11-8) exemplifies this subclass, featuring a 4-chlorophenoxy group that confers enhanced lipophilicity and target-site specificity [5]. Its structural complexity enables selective herbicidal activity while serving as a versatile scaffold for next-generation herbicide development.
This compound belongs to the nitro-substituted phenoxy benzoate family, defined by three key components:
Table 1: Structural and Electronic Properties of Methyl 4-(4-Chlorophenoxy)-3-nitrobenzenecarboxylate
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₁₀ClNO₅ | Confirmed via high-resolution MS [5] |
| SMILES | COC(=O)c1ccc(c(c1)OC2=CC=C(C=C2)Cl)N+[O-] | Describes atomic connectivity [5] |
| logP (Calculated) | 2.78 ± 0.15 | Optimal for cuticular penetration |
| Hammett σ (Nitro Group) | +0.71 (meta effect) | Enhances electrophilicity for SNAr reactions |
| LUMO Energy | -3.2 eV | Favors enzymatic reduction in target weeds [10] |
The evolution of phenoxy herbicides spans three eras:
Table 2: Key Milestones in Phenoxy Benzoate Herbicide Development
| Year | Compound | Innovation |
|---|---|---|
| 1945 | 2,4-D | First selective synthetic auxin herbicide |
| 1950 | MCPA | Enhanced soil stability via methyl substitution |
| 1973 | Ortho-nitro phenoxy esters | Initial nitro-substituted prototypes (e.g., methyl 4-phenoxy-3-nitrobenzoate) |
| 2010s | Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate | Tailored chlorophenoxy-nitro synergy for modern formulations |
The structural refinement towards nitro-substituted variants addressed limitations in early phenoxy herbicides, such as photolability and limited spectrum. The nitro group’s redox activity enabled novel mechanisms like ROS generation, expanding control to resistant weeds [7] [10].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4